molecular formula C19H26O2 B12640677 4-(3-Phenylpropylidene)dec-5-enoic acid CAS No. 919283-90-2

4-(3-Phenylpropylidene)dec-5-enoic acid

Cat. No.: B12640677
CAS No.: 919283-90-2
M. Wt: 286.4 g/mol
InChI Key: PZMRDIXXWRXEED-UHFFFAOYSA-N
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Description

4-(3-Phenylpropylidene)dec-5-enoic acid is an organic compound with the molecular formula C19H26O2 It is a carboxylic acid derivative characterized by a phenylpropylidene group attached to a decenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpropylidene)dec-5-enoic acid typically involves the condensation of a phenylpropylidene derivative with a decenoic acid precursor. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction conditions generally involve mild temperatures and anhydrous solvents to prevent hydrolysis and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpropylidene)dec-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Alkyl halides, amines

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(3-Phenylpropylidene)dec-5-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropylidene)dec-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Phenylpropylidene)butanoic acid
  • 4-(3-Phenylpropylidene)hexanoic acid
  • 4-(3-Phenylpropylidene)octanoic acid

Uniqueness

4-(3-Phenylpropylidene)dec-5-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

919283-90-2

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

4-(3-phenylpropylidene)dec-5-enoic acid

InChI

InChI=1S/C19H26O2/c1-2-3-4-6-12-18(15-16-19(20)21)14-9-13-17-10-7-5-8-11-17/h5-8,10-12,14H,2-4,9,13,15-16H2,1H3,(H,20,21)

InChI Key

PZMRDIXXWRXEED-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(=CCCC1=CC=CC=C1)CCC(=O)O

Origin of Product

United States

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